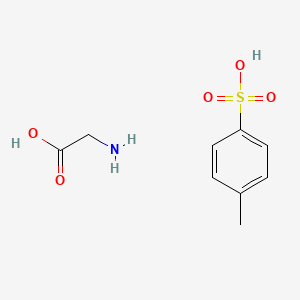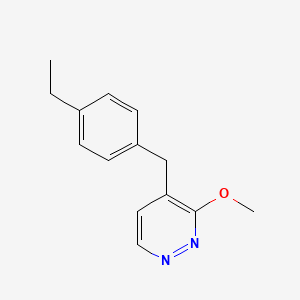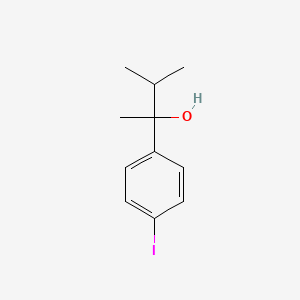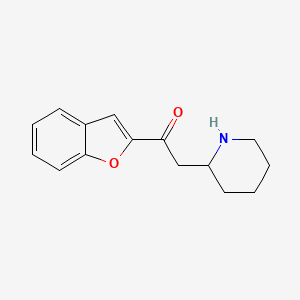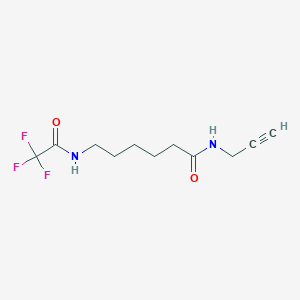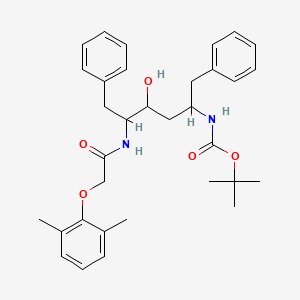
tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate is a complex organic compound with the molecular formula C33H42N2O5 and a molecular weight of 546.697 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group, a phenoxyacetyl group, and a diphenylhexane backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate involves multiple steps. The synthetic route typically starts with the preparation of 2,6-dimethylphenoxyacetic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride . This acid chloride is then reacted with an amine to form the amide intermediate. . The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent side reactions.
Analyse Des Réactions Chimiques
tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
This compound is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme inhibition and protein-ligand interactions. In the industry, it is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxyacetyl group can mimic natural substrates of enzymes, thereby inhibiting their activity. The carbamate group can form stable covalent bonds with active site residues, leading to irreversible inhibition . The diphenylhexane backbone provides structural stability and enhances binding affinity to the target molecules.
Comparaison Avec Des Composés Similaires
tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate is unique due to its combination of functional groups and structural features. Similar compounds include:
This compound: This compound has a similar structure but with different substituents on the phenoxy group.
This compound: This compound differs in the position of the hydroxyl group on the hexane backbone.
These structural variations can lead to differences in chemical reactivity, binding affinity, and biological activity, making this compound a valuable compound for diverse research applications.
Propriétés
Formule moléculaire |
C33H42N2O5 |
|---|---|
Poids moléculaire |
546.7 g/mol |
Nom IUPAC |
tert-butyl N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C33H42N2O5/c1-23-13-12-14-24(2)31(23)39-22-30(37)35-28(20-26-17-10-7-11-18-26)29(36)21-27(19-25-15-8-6-9-16-25)34-32(38)40-33(3,4)5/h6-18,27-29,36H,19-22H2,1-5H3,(H,34,38)(H,35,37) |
Clé InChI |
QYYDVAZZRBOAFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone](/img/structure/B8688991.png)
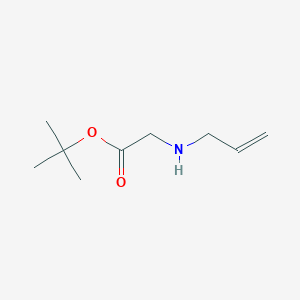
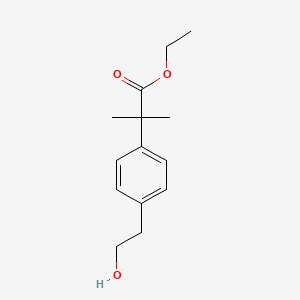

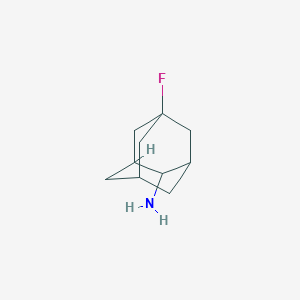
![[(3-Chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B8689027.png)
![tert-Butyl spiro[2.5]octan-6-ylcarbamate](/img/structure/B8689031.png)
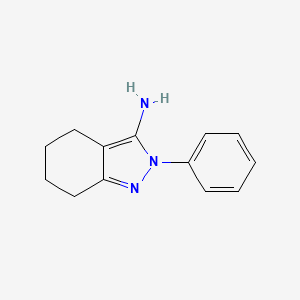
![4-[2-(2-Hydroxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B8689051.png)
